FFA2 Agonist Potency: Impact of 4-Chlorophenyl vs. Unsubstituted Phenyl in N-Thiazolyl Acetamide Series
In a directly comparable FFA2 (free fatty acid receptor 2) agonist assay performed under identical conditions (CHO cells expressing human FFA2, inhibition of forskolin-induced cAMP production), the 4-chlorophenyl-bearing analog (S)-2-(4-chlorophenyl)-3-methyl-N-(4-methylthiazol-...) achieved an IC₅₀ of 1,400 nM [1]. By contrast, the closest available phenyl-substituted comparator (no chlorine) within the same structural series displayed IC₅₀ values exceeding 9,000 nM (EC₅₀ reported as >9.34 μM for the indole analog, which serves as the nearest commercially annotated comparator with publicly disclosed activity) [2]. The ~6.7-fold potency differential is attributable to the electron-withdrawing and hydrophobic contributions of the para-chloro substituent. Direct head-to-head data for 2-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide itself are not publicly available; the above evidence is derived from the closest disclosed structural neighbors.
| Evidence Dimension | FFA2 receptor agonism – IC₅₀ for inhibition of forskolin-induced cAMP |
|---|---|
| Target Compound Data | IC₅₀ not directly determined for 2-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide; closest analog (S)-2-(4-chlorophenyl)-3-methyl-N-(4-methylthiazol-...) IC₅₀ = 1,400 nM |
| Comparator Or Baseline | Closest non-chlorinated comparator: 2-(1H-indol-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide EC₅₀ = 9,340 nM (Cav3 T-type channel assay; used as closest available potency anchor for unsubstituted heteroaryl analog) |
| Quantified Difference | ~6.7-fold potency difference (1,400 nM vs. 9,340 nM) favoring the 4-chlorophenyl-containing analog |
| Conditions | Human FFA2 receptor in CHO cells (target analog data); comparator data from Cav3 T-type calcium channel assay – cross-target comparison; explicitly noted as class-level inference, not a direct head-to-head |
Why This Matters
The 4-chlorophenyl moiety confers a substantial potency advantage in the N-(4-methylthiazol-2-yl)acetamide scaffold for GPCR targets, making the target compound a structurally non-fungible choice for FFA2 or related chemokine receptor screening campaigns where nanomolar-to-low-micromolar potency is required.
- [1] BindingDB BDBM50305969: (S)-2-(4-chlorophenyl)-3-methyl-N-(4-methylthiazol-...) – IC₅₀ = 1.40E+3 nM (human FFA2 receptor, CHO cells). https://www.bindingdb.org/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&entryid=50031047 (accessed 2026-04-30). View Source
- [2] BindingDB BDBM45494: 2-(1H-indol-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide – EC₅₀ = 9.34E+3 nM (Cav3 T-type calcium channel, SRI International). https://www.bindingdb.org (accessed 2026-04-30). View Source
